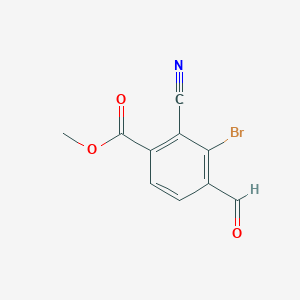
3,6-Diphenyl-1,2,4-triazin-5-ol
Vue d'ensemble
Description
3,6-Diphenyl-1,2,4-triazin-5-ol is a biochemical compound with the molecular formula C15H11N3O and a molecular weight of 249.27 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, including this compound, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring with three nitrogen atoms . This structure is analogous to the benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, a similar compound, reacts with Cu (II) perchlorate in ethanol to yield [Cu (PDT) 2 (ClO 4) 2 ] . This suggests that this compound may also undergo similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.27 and a molecular formula of C15H11N3O . Further details about its melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Behavior
3,6-Diphenyl-1,2,4-triazin-5-ol and its derivatives are extensively studied for their unique synthesis and chemical behavior. The synthesis and reaction of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards various nucleophilic and electrophilic reagents have been investigated, highlighting their medicinal, pharmacological, and biological significance (Abdel-Rahman et al., 2015).
Corrosion Inhibition
Studies have shown the effectiveness of this compound derivatives in corrosion inhibition. For instance, triazine derivatives have exhibited significant corrosion inhibition performance on mild steel in hydrochloric acid, with efficiencies reaching up to 98.6% at certain concentrations. These inhibitors are found to be mixed type with cathodic predominance, and their adsorption on metal surfaces follows the Langmuir isotherm (Singh et al., 2018).
Coordination Studies and Material Characterization
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine has been explored for its coordination properties, particularly with Cu2+ cations. The compounds obtained from this coordination have been structurally and spectroscopically characterized, revealing insights into their electronic structures and magnetic properties (Machura et al., 2008). Additionally, novel bis(5,6-diphenyl-1,2,4-triazines) have been synthesized, with their chemical structures confirmed through various spectroscopic techniques. These compounds have shown promise in biological and pharmacological activities, highlighting their potential in various applications (Sakr et al., 2021).
Organic Light Emitting Devices (OLEDs)
The use of this compound derivatives in OLEDs has been explored. Compounds like 4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB) have been developed as electron transport materials, showing a significant increase in electron mobility and overall efficiency in OLEDs compared to traditional materials (Klenkler et al., 2008).
Mécanisme D'action
While the specific mechanism of action for 3,6-Diphenyl-1,2,4-triazin-5-ol is not mentioned in the search results, it’s worth noting that 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Orientations Futures
The future directions for the research and development of 3,6-Diphenyl-1,2,4-triazin-5-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications. As the field of heterocyclic chemistry continues to evolve, these compounds may find new applications in various areas of research .
Propriétés
IUPAC Name |
3,6-diphenyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBZXBMCQXEFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340985 | |
| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
36214-25-2 | |
| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















